![molecular formula C11H15N4O7PS B1228536 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 59911-56-7](/img/structure/B1228536.png)

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

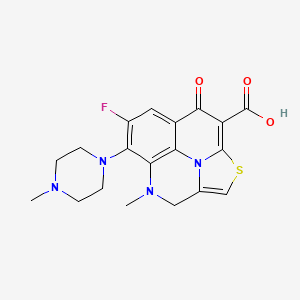

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a single-stranded polyribonucleotide known for its potent inhibition of human immunodeficiency virus (HIV) replication. It is unique as it is the first homopolyribonucleotide devoid of Watson-Crick hydrogen bonding sites to demonstrate such activity . This compound has shown effectiveness against various strains of HIV, including drug-resistant isolates .

Preparation Methods

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is synthesized through a series of chemical reactions involving the methylation and thiolation of inosinic acid. The synthetic route typically involves the use of methylating agents and thiolating reagents under controlled conditions to achieve the desired modifications . Industrial production methods are not extensively documented, but laboratory-scale synthesis involves precise control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophilic reagents like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified nucleotides with altered functional groups .

Scientific Research Applications

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by inhibiting the replication of HIV at multiple stages. It interferes with the early events of virus entry into target cells and inhibits the reverse transcriptase enzyme, which is crucial for viral replication . The compound inhibits both the polymerase and RNase H activities of the reverse transcriptase enzyme, preventing the synthesis of viral DNA . Additionally, it inhibits the fusion of gp120-expressing and CD4-expressing cells, further blocking viral entry .

Comparison with Similar Compounds

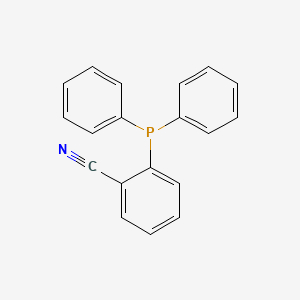

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique compared to other similar compounds due to its lack of Watson-Crick hydrogen bonding sites and its potent inhibition of HIV replication . Similar compounds include:

Poly(adenylic-uridylic acid): Another polyribonucleotide with antiviral activity.

Thiolated polynucleotides: Compounds with similar thiolation modifications but different base compositions.

Ampligen: A polynucleotide with immunomodulatory properties.

This compound stands out due to its specific modifications and its ability to inhibit a broad range of HIV strains, including drug-resistant isolates .

Properties

CAS No. |

59911-56-7 |

|---|---|

Molecular Formula |

C11H15N4O7PS |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H15N4O7PS/c1-14-3-13-9-6(11(14)24)12-4-15(9)10-8(17)7(16)5(22-10)2-21-23(18,19)20/h3-5,7-8,10,16-17H,2H2,1H3,(H2,18,19,20)/t5-,7-,8-,10-/m1/s1 |

InChI Key |

HCARGLJVVIPUHU-VPCXQMTMSA-N |

SMILES |

CN1C=NC2=C(C1=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Isomeric SMILES |

CN1C=NC2=C(C1=S)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

CN1C=NC2=C(C1=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Synonyms |

poly M1S6I poly(1-methyl-6-thioinosinic acid) poly(m(1)S(6)I) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE](/img/structure/B1228472.png)

![2-(methylthio)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B1228473.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfinyl]ethanone](/img/structure/B1228475.png)